Selectivity Ratio: ML239 Exhibits >23-Fold Discrimination Between CSC-Like and Isogenic Control Cells
ML239 demonstrates a >23-fold selectivity for the breast CSC-like cell line HMLE_sh_ECad relative to the isogenic control line HMLE_sh_GFP [1]. This quantitative selectivity threshold was established as a benchmark during the NIH Molecular Libraries Probe production campaign and distinguishes ML239 from other acyl hydrazone analogues that failed to achieve comparable discrimination [1][2].
| Evidence Dimension | Selectivity ratio (CSC-like / control) |
|---|---|
| Target Compound Data | >23-fold |
| Comparator Or Baseline | Other acyl hydrazone analogues in the 53-compound series: ranging from no selectivity to <10-fold; cinnamide lead: 20-fold |
| Quantified Difference | ML239 represents the upper bound of selectivity within the primary screen series; >3-fold advantage over the cinnamide lead compound |
| Conditions | HMLE_sh_ECad (CSC-like) vs. HMLE_sh_GFP (isogenic control); cell viability assay |
Why This Matters
Selectivity for CSC-like cells over normal epithelial cells is the primary performance metric for this target class; ML239's >23-fold ratio is the validated reference point for assay development and comparative studies.
- [1] Carmody, L. C.; Germain, A. R.; VerPlank, L.; Nag, P. P.; Muñoz, B.; Perez, J. R.; Palmer, M. A. J. Phenotypic High-Throughput Screening Elucidates Target Pathway in Breast Cancer Stem Cell–Like Cells. SLAS Discovery 2012, 17 (9), 1204–1210. View Source
- [2] NIH Molecular Libraries Program. Probe Report: Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells – Probe 3 (ML239). 2013. View Source
